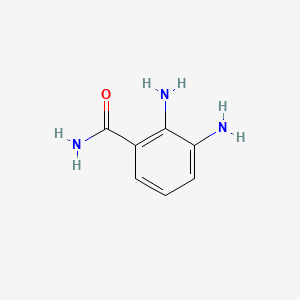

2,3-Diaminobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWJZCSEYBQUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440634 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711007-44-2 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,3-Diaminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobenzamide is a key chemical intermediate that has garnered significant interest within the scientific community, particularly in the field of drug discovery and development. Its structural features, comprising a benzene ring substituted with two adjacent amino groups and a carboxamide moiety, make it a versatile building block for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and its notable application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and synthesis. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)N)C(=O)N | [1] |

| InChI | InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | [1] |

| InChIKey | NAWJZCSEYBQUGY-UHFFFAOYSA-N | [1] |

| CAS Number | 711007-44-2 | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its synthesis can be conceptually approached through standard organic chemistry reactions. One potential route involves the reduction of a nitro-substituted precursor, such as 2-amino-3-nitrobenzamide.

The reactivity of this compound is primarily dictated by the presence of the vicinal diamino groups and the carboxamide functional group. The adjacent amino groups are nucleophilic and can readily participate in condensation reactions to form five- or six-membered heterocyclic rings. This reactivity is pivotal in its application as a precursor in the synthesis of more complex molecules, most notably in the field of medicinal chemistry.

Application in Drug Development: Synthesis of PARP Inhibitors

A significant application of this compound is its use as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.

In the synthesis of certain PARP inhibitors, this compound undergoes a condensation reaction with a suitable electrophile to construct the core heterocyclic scaffold of the inhibitor. A generalized reaction pathway is depicted below.

Experimental Protocol: Condensation Reaction in PARP Inhibitor Synthesis

The following is a generalized experimental protocol for the condensation of this compound with an electrophilic partner, as adapted from literature on PARP inhibitor synthesis.[1]

Materials:

-

This compound

-

Benzyl 3-oxopropylcarbamate (or a similar electrophilic partner)

-

Anhydrous solvent (e.g., Toluene)

-

Acid or base catalyst (if required)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen electrophilic partner in equimolar amounts.

-

Add the anhydrous solvent to the flask to achieve a suitable concentration.

-

If required, add a catalytic amount of an appropriate acid or base.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The cyclized intermediate product can be isolated and purified using standard techniques such as crystallization or column chromatography.

This cyclized intermediate can then be further modified through subsequent reaction steps, such as hydrogenolysis to deprotect certain functional groups, to yield the final PARP inhibitor.[1]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its inherent reactivity, stemming from the ortho-disposed amino groups, makes it an ideal precursor for constructing complex heterocyclic systems. The demonstrated utility of this compound in the synthesis of PARP inhibitors highlights its importance for researchers and scientists in the field of oncology drug development. Further elucidation of its physical properties and the development of detailed synthesis protocols will undoubtedly expand its applications in various scientific endeavors.

References

An In-depth Technical Guide to the Fluorescence Characteristics of 2,3-Diaminophenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminophenazine (DAP) is a heterocyclic compound that has garnered significant interest within the scientific community due to its distinct fluorescent properties. As a derivative of phenazine, its rigid, planar structure with an extended π-conjugated system forms the basis of its photophysical behavior. DAP is frequently utilized not as a standalone fluorescent probe but as the fluorescent product of an enzymatic or chemical reaction, most notably the oxidation of o-phenylenediamine (OPD). This characteristic makes it a valuable reporter molecule in a variety of bioanalytical assays, including enzyme-linked immunosorbent assays (ELISAs).

This technical guide provides a comprehensive overview of the core fluorescence characteristics of 2,3-diaminophenazine. It is intended to serve as a resource for researchers, scientists, and drug development professionals who are employing or considering the use of DAP-based fluorescence in their work. The guide details the spectral properties of DAP, the influence of environmental factors on its fluorescence, and provides established experimental protocols for its synthesis and use.

Core Fluorescence Properties of 2,3-Diaminophenazine

The fluorescence of 2,3-diaminophenazine is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties can be significantly influenced by the molecule's local environment, including the solvent and pH.

Spectral Characteristics

2,3-Diaminophenazine typically exhibits a strong absorption in the violet-blue region of the electromagnetic spectrum and emits fluorescence in the green-yellow-orange region. The precise wavelengths of maximum absorption (excitation) and emission are subject to environmental conditions. In methanol, characteristic absorption peaks for DAP have been observed at 258 nm and 426 nm.[1] The peak at 258 nm is attributed to a π → π* electronic transition of the benzene ring, while the peak at 426 nm is ascribed to an n →π* electronic transition.[1]

In aqueous buffer solutions containing Triton X-100 micelles, DAP shows an absorption maximum at 428 nm and a fluorescence emission maximum at 554 nm.[2] Another study reports a new fluorescence emission at 556 nm when DAP is generated from the oxidation of o-phenylenediamine.[3] In the context of an enzymatic assay for choline detection, DAP, as the oxidation product of OPD, was found to have a fluorescence emission peak at 550 nm.[4]

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of unsubstituted 2,3-diaminophenazine in aqueous buffer solutions is reported to be relatively low, around 0.09 when incorporated within Triton X-100 micelles.[2][5] This value is highly dependent on the molecular structure and the surrounding environment.[5] For instance, structural rigidity plays a crucial role; halogenated derivatives of DAP, which are more rigid, have been shown to exhibit significantly higher quantum yields of up to 80% (0.80) in ethanol.[5]

Factors Influencing Fluorescence

The fluorescence characteristics of 2,3-diaminophenazine are sensitive to a variety of environmental factors:

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the energy levels of the excited state of DAP, thereby affecting its emission spectrum.[5] This phenomenon, known as solvatochromism, can lead to shifts in the emission wavelength. While detailed studies on the solvatochromism of DAP are not extensively available in the reviewed literature, it is a critical factor to consider when working with this fluorophore in different solvent systems.

-

pH: The pH of the solution can impact the fluorescence of DAP. While the enzymatic reaction to produce DAP is often carried out at a pH between 5 and 7, sensitive SERS (Surface-Enhanced Raman Scattering) detection of DAP may have an optimal pH in the mildly acidic range, around pH 3.[6][7] The protonation state of the amino groups on the phenazine ring can alter the electronic structure of the molecule and thus its photophysical properties.

-

Concentration: At high concentrations, aggregation-caused quenching (ACQ) can lead to a decrease in the observed fluorescence quantum yield.[5]

-

Presence of Quenchers: External molecules, such as dissolved oxygen or certain metal ions, can interact with the excited state of DAP and provide a non-radiative pathway for its return to the ground state, a process known as fluorescence quenching.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the fluorescence characteristics of 2,3-diaminophenazine.

| Property | Value | Conditions | Reference |

| Absorption Maximum (λabs) | 258 nm, 426 nm | Methanol | [1] |

| ~415 nm | Product of OPD oxidation by hydroxyl radicals | [3] | |

| 422 nm | Product of HRP-mimicking copper complexes | [2] | |

| 428 nm | Aqueous buffer with Triton X-100 micelles | [2] | |

| 437 nm, 451 nm | Product of oxidation with iron(III) chloride | [8] | |

| Emission Maximum (λem) | 550 nm | Enzymatic synthesis product | [4] |

| 554 nm | Aqueous buffer with Triton X-100 micelles | [2] | |

| 556 nm | Product of OPD oxidation | [3] | |

| 580 nm | Product in protocells | [9] | |

| Fluorescence Quantum Yield (Φ) | 0.09 | Aqueous buffer with Triton X-100 micelles | [2][5] |

| up to 0.80 | Halogenated derivatives in ethanol | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,3-diaminophenazine and a common application in an enzyme assay, as well as a general protocol for measuring fluorescence quantum yield.

Synthesis of 2,3-Diaminophenazine from o-Phenylenediamine

2,3-Diaminophenazine can be synthesized through the oxidation of o-phenylenediamine (OPD) using various oxidizing agents.[10]

Materials:

-

o-Phenylenediamine (OPD)

-

Oxidizing agent (e.g., Ferric chloride (FeCl₃), Hydrogen peroxide (H₂O₂), or Laccase)

-

Appropriate solvent (e.g., aqueous buffer)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: Prepare a solution of o-phenylenediamine in a suitable solvent (e.g., aqueous buffer).

-

Oxidation: Introduce the chosen oxidizing agent to the OPD solution. The reaction is typically carried out at room temperature with stirring.

-

Product Isolation: The resulting 2,3-diaminophenazine will precipitate out of the solution. Collect the precipitate by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to obtain a product with higher purity.

-

Characterization: Confirm the identity and purity of the synthesized DAP using analytical techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

Horseradish Peroxidase (HRP) Assay using o-Phenylenediamine

This protocol describes a typical colorimetric or fluorometric assay for the detection of Horseradish Peroxidase (HRP) activity, where DAP is the resulting product.

Materials:

-

Horseradish Peroxidase (HRP) sample

-

o-Phenylenediamine (OPD) substrate solution

-

Hydrogen peroxide (H₂O₂) solution

-

Reaction buffer (e.g., 0.1 M Phosphate-Citrate buffer, pH 5.0)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader (for absorbance or fluorescence)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of OPD (e.g., 10 mg/mL in DMSO or ethanol). Protect from light.

-

Prepare a fresh solution of H₂O₂ in high-purity water.

-

Prepare the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the HRP sample to the appropriate wells. Include a "No HRP" control.

-

Add the OPD and H₂O₂ solutions to initiate the reaction.

-

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature, protected from light.

-

Measurement:

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at approximately 454 nm or the fluorescence at an excitation wavelength of ~420 nm and an emission wavelength of ~555 nm.[6]

-

-

Analysis: Quantify the HRP activity by comparing the signal from the samples to a standard curve.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a common approach for determining the fluorescence quantum yield of a sample relative to a known standard.[5]

Materials:

-

2,3-Diaminophenazine (DAP) sample

-

Fluorescence standard with a known quantum yield

-

High-purity solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the DAP sample and the fluorescence standard in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the fluorescence intensity over the emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Quantum Yield Calculation: Calculate the quantum yield of the DAP sample (Φₓ) using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used).

-

Visualizations

Signaling Pathway: Enzymatic Synthesis of 2,3-Diaminophenazine

The formation of 2,3-diaminophenazine in many biological assays is the result of an enzyme-catalyzed oxidation of o-phenylenediamine. The following diagram illustrates this common pathway involving horseradish peroxidase (HRP).

Caption: Enzymatic oxidation of o-phenylenediamine to 2,3-diaminophenazine by HRP.

Experimental Workflow: HRP Assay for DAP Production

The following diagram outlines the key steps in a typical horseradish peroxidase assay that results in the fluorescent product 2,3-diaminophenazine.

Caption: Workflow for a typical HRP assay generating 2,3-diaminophenazine.

Conclusion

2,3-Diaminophenazine is a valuable fluorescent reporter molecule whose properties are intrinsically linked to its chemical environment. This guide has summarized the core fluorescence characteristics of DAP, including its spectral properties and the factors that influence its emission. The provided experimental protocols offer a practical foundation for its synthesis and application in common bioanalytical assays.

For researchers and drug development professionals, a thorough understanding of these characteristics is paramount for the design of robust and sensitive assays. While key data has been presented, it is also clear that further systematic studies on the solvatochromic properties and fluorescence lifetime of 2,3-diaminophenazine would be highly beneficial to the scientific community. Such research would enable a more precise and predictable application of this versatile fluorophore in a wider range of scientific and therapeutic contexts.

References

- 1. 2,3-Diaminophenazine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Specific enzymatic synthesis of 2,3-diaminophenazine and copper nanoclusters used for dual-emission ratiometric and naked-eye visual fluorescence sensing of choline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

2,3-Diaminobenzamide: An In-depth Technical Guide to its Mechanism for Nitric Oxide Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and experimental protocols for the use of 2,3-Diaminobenzamide (DAB) as a fluorescent probe for the detection of nitric oxide (NO). This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this chemical sensor for their work in areas such as signal transduction, pharmacology, and cellular biology.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. Fluorescent probes have emerged as invaluable tools for the real-time and spatially resolved measurement of NO in biological systems. This compound belongs to the family of ortho-phenylenediamine-based fluorescent probes, which are widely utilized for NO sensing.

Core Mechanism of Nitric Oxide Sensing

The detection of nitric oxide by this compound is not a direct reaction with the NO radical itself. Instead, it relies on the reaction of the ortho-diamino functional group with a nitrosating agent derived from the aerobic oxidation of nitric oxide. The key steps of the sensing mechanism are as follows:

-

Oxidation of Nitric Oxide: In the presence of oxygen, nitric oxide is oxidized to dinitrogen trioxide (N₂O₃).

-

Reaction with this compound: The electrophilic N₂O₃ readily reacts with the nucleophilic ortho-diamino groups of this compound.

-

Formation of a Fluorescent Benzotriazole: This reaction leads to the formation of a stable and highly fluorescent triazole derivative, specifically 1H-benzotriazole-5-carboxamide. The formation of this extended conjugated system results in a significant increase in fluorescence intensity, providing a "turn-on" signal for the presence of nitric oxide.

It is crucial to note that this mechanism implies that the probe is technically detecting nitrosating species derived from NO, rather than NO directly. This is a common feature of most ortho-phenylenediamine-based NO probes.

Quantitative Data

While specific quantitative data for this compound as a nitric oxide probe is not extensively documented in the literature, data from structurally similar and functionally analogous compounds can provide valuable benchmarks. The following table summarizes key parameters for related ortho-phenylenediamine-based probes.

| Parameter | 4,5-Diaminofluorescein (DAF-2) | 2,3-Diaminonaphthalene (DAN) | 3,3'-Diaminobenzidine (DAB) - Colorimetric |

| Detection Limit | ~5 nM | Not explicitly stated for NO, but sensitive to low concentrations | 40 ppb (by UV-vis spectrometry) |

| Excitation Max (λex) | ~495 nm (for triazole product) | ~365 nm (for triazole product) | N/A (Colorimetric) |

| Emission Max (λem) | ~515 nm (for triazole product) | ~450 nm (for triazole product) | N/A (Colorimetric) |

| Quantum Yield (Φ) | ~0.02 (DAF-2) to ~0.92 (DAF-2T, triazole product) | Not reported for NO sensing | N/A (Colorimetric) |

Note: The data for 3,3'-Diaminobenzidine is for a colorimetric assay, not a fluorescent one, and is included for comparative purposes of a related diamine compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for nitric oxide detection. These protocols are adapted from established methods for similar ortho-phenylenediamine-based probes and should be optimized for specific experimental conditions.

In Vitro Fluorometric Assay for Nitric Oxide

This protocol describes the use of this compound to quantify nitric oxide in aqueous solutions.

Materials:

-

This compound (DAB)

-

Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO. Store protected from light.

-

Prepare a fresh stock solution of the NO donor in an appropriate solvent immediately before use.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired concentration of this compound to each well (e.g., a final concentration of 10 µM).

-

Add varying concentrations of the NO donor to the wells to generate a standard curve. Include a blank control with no NO donor.

-

Bring the final volume in each well to 200 µL with PBS (pH 7.4).

-

-

Incubation:

-

Incubate the microplate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be optimized for the 1H-benzotriazole-5-carboxamide product. Based on the properties of similar benzotriazoles, a starting point for excitation would be in the range of 350-380 nm, and for emission, in the range of 420-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all measurements.

-

Plot the fluorescence intensity against the concentration of the NO donor to generate a standard curve. This curve can then be used to determine the concentration of NO in unknown samples.

-

Intracellular Nitric Oxide Detection in Cultured Cells

This protocol outlines the use of a cell-permeable form of this compound (e.g., an acetoxymethyl ester derivative, if available, or direct loading of the parent compound) for imaging intracellular NO production.

Materials:

-

This compound (or a cell-permeable derivative)

-

Cultured cells of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Stimulant for NO production (e.g., lipopolysaccharide - LPS, and interferon-gamma - IFN-γ for macrophages)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed the cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells with warm PBS or HBSS.

-

Incubate the cells with a solution of this compound (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

-

-

Cell Stimulation:

-

Wash the cells with warm PBS or HBSS to remove excess probe.

-

Add fresh, warm medium containing the desired stimulant for NO production.

-

Incubate for the appropriate time to induce NO synthesis.

-

-

Fluorescence Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the 1H-benzotriazole-5-carboxamide product (e.g., DAPI or similar filter set).

-

Acquire images at different time points to monitor the dynamics of NO production.

-

-

Controls:

-

Include a negative control of unstimulated cells loaded with the probe.

-

Include a positive control of cells treated with a known NO donor.

-

To confirm the specificity for NO, pre-treat cells with an NO synthase inhibitor (e.g., L-NAME) before stimulation.

-

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Signaling pathway for nitric oxide detection by this compound.

Caption: Experimental workflow for the in vitro fluorometric assay of nitric oxide.

Caption: Logical relationship of the components in the NO sensing reaction.

Conclusion

This compound is a promising fluorescent probe for the detection of nitric oxide in biological systems. Its mechanism of action, based on the formation of a highly fluorescent benzotriazole upon reaction with nitric oxide-derived nitrosating species, offers a sensitive and specific means of NO quantification. While further characterization of the specific photophysical properties of the this compound-derived benzotriazole is warranted, the experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for its application in nitric oxide research. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to ensure accurate and reliable results.

2,3-Diaminobenzamide as a Putative PARP Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a promising therapeutic strategy in oncology, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of 2,3-Diaminobenzamide as it relates to the field of PARP inhibition. While its direct inhibitory activity is not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of more complex PARP inhibitors. This guide will delve into the mechanism of PARP inhibition, relevant signaling pathways, and detailed experimental protocols for the characterization of potential PARP inhibitors, using this compound as a conceptual scaffold.

The Role of PARP in DNA Repair and the Mechanism of PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[1] Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3][4]

PARP inhibitors are small molecules that compete with the natural substrate of PARP, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the enzyme.[5] By blocking PARP's catalytic activity, these inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of SSBs.[6] In cells with competent homologous recombination (HR) repair pathways, these unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which can then be repaired by the HR machinery.

However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[5] This concept is known as synthetic lethality and is the primary mechanism by which PARP inhibitors selectively kill cancer cells.[7]

Quantitative Data on PARP Inhibitors

| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line/Assay Condition |

| Olaparib | 5 | 1 | Cell-free assay |

| Rucaparib | 1.4 | - | Cell-free assay |

| Niraparib | 3.8 | 2.1 | Cell-free assay |

| Talazoparib | 0.57 | - | Cell-free assay |

| Veliparib | 5.2 (Ki) | 2.9 (Ki) | Cell-free assay |

| PJ34 | 20 (EC50) | - | - |

Note: IC50 values can vary depending on the assay conditions and cell lines used.[8]

Experimental Protocols

In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against purified PARP-1 enzyme.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Nicotinamidase

-

Developer reagent

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in PARP assay buffer. Prepare serial dilutions of the test compound in PARP assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the PARP assay buffer, activated DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Detection: Stop the reaction and develop the signal by adding the nicotinamidase and developer reagent according to the manufacturer's instructions of a commercial kit.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Cell-Based PARP Inhibition Assay (ELISA)

This protocol measures the level of PAR synthesis in cells treated with a PARP inhibitor.

Materials:

-

Cancer cell line of choice (e.g., HeLa or a BRCA-deficient line)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

DNA-damaging agent (e.g., H₂O₂)

-

Cell lysis buffer

-

Commercial PAR ELISA kit

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

-

DNA Damage Induction: Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.

-

ELISA: Perform the PAR ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysates in antibody-coated wells, followed by detection with a secondary antibody and substrate.

-

Measurement: Read the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the signal to the vehicle-treated, H₂O₂-stimulated control (representing 100% PARP activity). Calculate the IC50 value as described in the previous protocol.[4][6]

Western Blot Analysis of PAR Levels

This protocol allows for the visualization of PARylation in cells treated with a PARP inhibitor.

Materials:

-

Cancer cell line

-

Test compound

-

DNA-damaging agent (e.g., H₂O₂)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against PAR

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

SDS-PAGE gels, transfer apparatus, and Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or DNA-damaging agent as described in the cell-based assay. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary anti-PAR antibody overnight at 4°C. Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system. A smear of high molecular weight bands indicates PARylation.

-

Loading Control: Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.[3][10][11]

Cell Viability Assay (e.g., MTT or Resazurin Assay)

This protocol assesses the effect of the PARP inhibitor on the viability of cancer cells, particularly in the context of synthetic lethality.

Materials:

-

BRCA-proficient and BRCA-deficient cancer cell lines

-

Complete cell culture medium

-

Test compound

-

MTT or Resazurin reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells in separate 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for an extended period (e.g., 72 hours) to allow for the effects on cell proliferation to become apparent.

-

Viability Measurement: Add the MTT or Resazurin reagent to each well and incubate for a few hours. Measure the absorbance or fluorescence according to the reagent's protocol.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line would indicate a synthetic lethal effect.[12][13]

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Caption: PARP-1 activation and recruitment of DNA repair machinery at a single-strand break.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Caption: A generalized experimental workflow for the characterization of a novel PARP inhibitor.

Conclusion

While this compound itself may not be a potent PARP inhibitor, its benzamide core is a key pharmacophore present in many established PARP inhibitors. Understanding the principles of PARP inhibition, the underlying signaling pathways, and the detailed experimental protocols for characterization are essential for researchers in the field of drug discovery and development. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for the investigation of novel PARP inhibitors, contributing to the advancement of targeted cancer therapies. Further research into the structure-activity relationships of diaminobenzamide derivatives could yet uncover potent and selective PARP inhibitors with therapeutic potential.

References

- 1. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

The Biological Interactions of 2,3-Diaminobenzamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobenzamide is a small molecule of significant interest within the scientific community, primarily due to its structural similarity to known inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, orchestrating DNA repair processes. The inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. This technical guide provides an in-depth overview of the known biological interactions of this compound and its closely related analog, 3-aminobenzamide (3-AB), summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: PARP Inhibition

The primary biological activity of this compound and its isomer 3-aminobenzamide is the inhibition of the PARP family of enzymes. These compounds act as competitive inhibitors, binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This disruption of PARP activity has profound downstream effects on cellular processes, most notably DNA repair and cell death.

Overactivation of PARP1 in response to extensive DNA damage can lead to a form of programmed cell death known as parthanatos, which is distinct from apoptosis. This process involves the depletion of cellular NAD+ and ATP pools, ultimately resulting in cell demise. PARP inhibitors, by blocking this excessive PARP activation, can mitigate this form of cell death in certain pathological conditions.

Quantitative Data on PARP Inhibition

| Compound | Target | IC50 | Cell Line/System | Reference |

| 3-Aminobenzamide | PARP | ~30 µM | Cell-free | |

| 3-Aminobenzamide | PARP | <50 nM | CHO cells | [1][2][3] |

Key Biological Interactions and Signaling Pathways

The inhibition of PARP by this compound and its analogs reverberates through several critical signaling pathways, influencing cell fate decisions.

DNA Damage Response and p53 Signaling

In the presence of DNA damage, the tumor suppressor protein p53 is stabilized and activated, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis. PARP1 has been shown to be involved in the regulation of p53. Inhibition of PARP can affect the stabilization and accumulation of p53 following DNA damage. Studies with 3-aminobenzamide have shown that it can lead to a slight extension of p53 protein stabilization after gamma-irradiation, suggesting an interplay between PARP activity and the p53-mediated DNA damage response.[4][5]

Oxidative Stress and Nrf2 Signaling

PARP inhibitors have been shown to reduce oxidative stress.[4][6] Traumatic insults that induce oxidative stress can lead to the over-activation of PARP1.[4][6] Inhibition of PARP with 3-aminobenzamide has been demonstrated to reduce markers of oxidative stress, such as 4-hydroxynonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[4] This protective effect is mediated, in part, through the up-regulation of Nrf2, a key transcriptional regulator of the antioxidant defense system.[4][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Daphnetin inhibits TNF-α and VEGF-induced angiogenesis through inhibition of the IKKs/IκBα/NF-κB, Src/FAK/ERK1/2 and Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. oatext.com [oatext.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 2,3-Diaminobenzamide for the Detection of Reactive Nitrogen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive nitrogen species (RNS) are critical signaling molecules and mediators of oxidative stress implicated in a wide range of physiological and pathological processes. Accurate and reliable detection of these transient species is paramount for advancing our understanding of their roles in health and disease. This technical guide provides a comprehensive overview of 2,3-Diaminobenzamide (DABz) as a fluorescent probe for the detection of RNS. We delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its application in cellular systems. Furthermore, this guide presents quantitative data, discusses selectivity and potential interferences, and outlines its utility in studying RNS-mediated signaling pathways, offering a valuable resource for researchers in the fields of biology, chemistry, and pharmacology.

Introduction to this compound (DABz)

This compound is a chemical compound that has emerged as a useful tool for the detection of reactive nitrogen species. Its core structure, featuring vicinal amino groups on a benzene ring, is the key to its function as a fluorogenic probe. While structurally similar to other ortho-diamine based probes like 2,3-diaminonaphthalene (DAN), DABz offers its own set of characteristics for RNS detection.

The fundamental principle behind the use of DABz lies in its reaction with certain RNS, which leads to the formation of a highly fluorescent triazole product. This conversion from a non-fluorescent or weakly fluorescent molecule to a strongly fluorescent one allows for the quantification of RNS levels in various biological samples.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common route involving the reduction of a nitro-substituted precursor. A feasible pathway starts from 2-amino-3-nitrobenzamide.

An alternative and often utilized method for synthesizing 2-aminobenzamide derivatives involves the use of isatoic anhydride. This method provides a straightforward approach to obtaining the desired benzamide structure.

Reaction Mechanism with Reactive Nitrogen Species

The detection of RNS by this compound is predicated on a chemical reaction that forms a fluorescent triazole derivative. The primary RNS detected by this method are nitric oxide (NO) and peroxynitrite (ONOO⁻).

The reaction with nitric oxide typically requires its conversion to a nitrosating species, such as dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. This species then reacts with the vicinal diamines of DABz to form a stable and highly fluorescent benzotriazole.

Peroxynitrite, a potent oxidant and nitrating agent, can also react with DABz. The reaction mechanism is thought to involve the oxidation of the diamino groups, leading to the formation of the same fluorescent triazole product.

Quantitative Data

While specific quantitative data for this compound can be limited in the literature, data from the closely related compound 2,3-diaminonaphthalene (DAN) provides valuable insights. It is important to note that these values should be considered as estimates, and specific characterization of DABz is recommended for precise quantitative analysis.

| Parameter | Value (for DAN, as an estimate for DABz) | RNS Detected | Reference |

| Detection Limit (Fluorometry) | ~25 nM (with HPLC) | Nitrite (as a marker for NO) | [1] |

| Detection Limit (Colorimetry) | 40 ppb (for 3,3'-Diaminobenzidine) | Nitric Oxide (gas) | [2] |

| Excitation Wavelength (of triazole product) | ~365 nm | - | |

| Emission Wavelength (of triazole product) | ~410-450 nm | - | |

| Fluorescence Quantum Yield (ΦF) | Not explicitly found for DABz. It is defined as the ratio of photons emitted to photons absorbed.[3][4] | - |

Detailed Experimental Protocols

The following protocols are adapted from established methods for similar fluorescent probes and should be optimized for specific experimental conditions.

Preparation of this compound Stock Solution

-

Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C, protected from light.

In Vitro Detection of Nitric Oxide (from a NO donor)

This protocol describes the detection of NO released from a donor compound in a cell-free system.

-

Prepare a working solution of DABz (e.g., 50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the NO donor to the wells of a 96-well plate.

-

Add the DABz working solution to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the benzotriazole product (approximately 365 nm and 450 nm, respectively).

Detection of Cellular Reactive Nitrogen Species

This protocol outlines a general procedure for detecting RNS in cultured cells.

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with the experimental compounds (e.g., stimulants to induce RNS production or inhibitors).

-

Probe Loading:

-

Remove the culture medium and wash the cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

-

Add the DABz working solution (e.g., 5-10 µM in HBSS) to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Remove the probe solution and wash the cells gently with HBSS to remove any excess, unincorporated probe.

-

Image Acquisition or Fluorescence Measurement:

-

For imaging, acquire fluorescence images using a fluorescence microscope with appropriate filters.

-

For quantitative analysis, measure the fluorescence intensity using a plate reader.

-

Selectivity and Potential Interferences

A critical aspect of any fluorescent probe is its selectivity for the target analyte. While DABz is primarily used for detecting RNS, its reactivity with other reactive species should be considered.

-

Reactive Oxygen Species (ROS): Some fluorescent probes for RNS can exhibit cross-reactivity with certain ROS, such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻). It is crucial to perform control experiments to assess the contribution of ROS to the fluorescence signal. This can be achieved by using ROS scavengers (e.g., catalase for H₂O₂, superoxide dismutase for O₂⁻) in parallel with RNS scavengers.

-

Thiols: Intracellular thiols, such as glutathione (GSH), are present at high concentrations and can potentially interfere with the assay. GSH can act as a reducing agent and may quench the fluorescence of the triazole product or react with RNS, thereby competing with the probe.

Applications in Studying Signaling Pathways

RNS play a pivotal role in modulating various cellular signaling pathways. DABz can be a valuable tool to investigate the involvement of RNS in these processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is involved in cell proliferation, differentiation, and apoptosis. RNS are known to modulate the activity of key kinases in this pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. RNS can activate or inhibit this pathway at multiple levels.

By using DABz in conjunction with specific inhibitors or activators of these pathways, researchers can elucidate the role of RNS in mediating the observed cellular responses.

Advantages and Limitations

Advantages:

-

Fluorogenic Response: The increase in fluorescence upon reaction with RNS provides a high signal-to-background ratio.

-

Relatively Simple to Use: The assay protocols are generally straightforward and can be adapted for high-throughput screening.

-

Applications in Live Cells: DABz is cell-permeable, allowing for the detection of RNS in living cells and real-time monitoring.

Limitations:

-

Lack of Specificity: Like many fluorescent probes, DABz may not be entirely specific for a single RNS and can react with other reactive species. Proper controls are essential.

-

Indirect Detection of NO: The detection of nitric oxide relies on its conversion to nitrosating species, which can be influenced by the local chemical environment.

-

Potential for Interference: Cellular components, such as thiols, can interfere with the assay.

-

Limited Quantitative Data: Specific photophysical properties, such as the fluorescence quantum yield of the DABz-triazole product, are not widely reported, which can make absolute quantification challenging.

Conclusion

This compound is a valuable tool for the detection of reactive nitrogen species in biological systems. Its fluorogenic properties and cell permeability make it suitable for a range of applications, from in vitro screening to live-cell imaging. However, researchers must be mindful of its limitations, particularly regarding specificity and potential interferences. By employing appropriate controls and careful experimental design, DABz can provide significant insights into the complex roles of RNS in cellular signaling and pathophysiology, thereby aiding in the discovery and development of novel therapeutics.

References

- 1. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3, 3'-Diaminobenzidine with dual o-phenylenediamine groups: two in one enables visual colorimetric detection of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 2,3-Diaminobenzamide in Buffers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its success. For 2,3-Diaminobenzamide, a molecule of interest for various therapeutic applications, its solubility and stability in buffered aqueous solutions are critical determinants of its formulation feasibility, bioavailability, and ultimately, its clinical efficacy. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, offering detailed experimental protocols and data presentation templates to support robust pre-formulation and formulation development activities.

Solubility Profile of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and subsequent absorption. For ionizable molecules like this compound, which possesses two primary amine groups and an amide moiety, solubility is expected to be highly dependent on the pH of the medium.

Predicted Physicochemical Properties

A preliminary in-silico assessment can provide valuable insights into the expected behavior of this compound.

| Property | Predicted Value | Significance |

| pKa | Amine groups: ~3-5; Amide: ~17 | The pKa values of the amino groups suggest that this compound will be protonated and more soluble in acidic conditions. |

| LogP | ~1.5 - 2.5 | A moderate LogP value indicates a balance between lipophilicity and hydrophilicity, suggesting that solubility in aqueous media might be limited but can be influenced by formulation strategies. |

Experimental Determination of Aqueous Solubility

A comprehensive understanding of solubility requires empirical testing across a range of pH values relevant to physiological conditions and potential formulation buffers.

Table 1: Template for pH-Dependent Aqueous Solubility of this compound

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Phosphate Buffer | 5.0 | 25 | [Experimental Data] | Shake-Flask / HPLC-UV |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] | Shake-Flask / HPLC-UV |

| Phosphate Buffer | 7.4 | 25 | [Experimental Data] | Shake-Flask / HPLC-UV |

| Citrate Buffer | 3.0 | 25 | [Experimental Data] | Shake-Flask / HPLC-UV |

| Citrate Buffer | 5.0 | 25 | [Experimental Data] | Shake-Flask / HPLC-UV |

| Purified Water | ~7.0 | 25 | [Experimental Data] | Shake-Flask / HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound at a specific temperature and pH.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at the desired pH values.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability of this compound in Aqueous Buffers

Evaluating the chemical stability of this compound under various stress conditions is crucial for identifying potential degradation pathways, developing a stable formulation, and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1]

Table 2: Template for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradation Products (Retention Time) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | [Experimental Data] | [Experimental Data] |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | [Experimental Data] | [Experimental Data] |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | [Experimental Data] | [Experimental Data] |

| Thermal | Solid State | 48 h | 80 | [Experimental Data] | [Experimental Data] |

| Photolytic | UV/Visible Light | 24 h | Room Temp | [Experimental Data] | [Experimental Data] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2,3-diaminobenzoic acid and ammonia.

-

Oxidation: The primary amine groups are prone to oxidation, which could lead to the formation of various colored degradation products. The aromatic ring itself could also be subject to oxidation.

Logical Flow of a Forced Degradation Study

Caption: Logical workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation Study

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution of the compound to a controlled light source.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the purity of the parent drug peak and identify the structure of major degradation products using techniques like LC-MS/MS.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of this compound and the formation of its degradation products over time.

Method Development Strategy

The goal is to develop a method that can separate the parent compound from all potential degradation products and formulation excipients.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Example HPLC Method Parameters (To be optimized)

| Parameter | Suggested Starting Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized to resolve all peaks |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation

The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound in various buffered solutions is a cornerstone of its successful development into a viable pharmaceutical product. The experimental protocols and data presentation frameworks provided in this guide offer a systematic approach to generating the critical data required by researchers, scientists, and drug development professionals. By meticulously characterizing these fundamental physicochemical properties, informed decisions can be made regarding formulation strategies, manufacturing processes, and storage conditions, ultimately de-risking the development pathway and paving the way for a safe and effective therapeutic. It is imperative that these general guidelines are adapted and rigorously validated for the specific application and regulatory requirements.

References

DNA Intercalation Properties of 2,3-Diaminophenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminophenazine (DAP), a heterocyclic aromatic compound, has garnered significant interest due to its diverse biological activities, including potential anticancer properties.[1][2] A primary mechanism contributing to its bioactivity is its ability to interact with DNA. This technical guide provides a comprehensive overview of the current understanding of the DNA intercalation properties of DAP. It summarizes the available quantitative binding data, details the experimental protocols used for its characterization, and explores the potential downstream cellular consequences of this interaction. This document is intended to serve as a resource for researchers in drug discovery and molecular biology investigating the therapeutic potential of DAP and other phenazine derivatives.

Introduction to 2,3-Diaminophenazine (DAP)

2,3-Diaminophenazine is a phenazine derivative characterized by a planar, electron-deficient π-system with amino groups at the 2 and 3 positions.[2] This structural arrangement facilitates its insertion between the base pairs of double-stranded DNA, a process known as intercalation.[3] The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in oncology, as it can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. DAP's fluorescent nature also makes it a valuable tool for bioimaging and cellular uptake studies.[1][2]

DNA Intercalation and Binding Affinity

The interaction of 2,3-diaminophenazine with DNA is characterized as a weak intercalative binding. This mode of interaction involves the insertion of the planar phenazine ring between the stacked base pairs of the DNA double helix. This is supported by fluorescence quenching and thermal denaturation studies.

Quantitative Data on DAP-DNA Interaction

The binding affinity of DAP for DNA has been quantified using fluorescence spectroscopy, and its effect on DNA stability has been assessed through thermal denaturation experiments. The available data is summarized in the table below.

| Parameter | Value | Method | DNA Type | Reference |

| Binding Constant (Kb) | 3.2 x 10³ M⁻¹ | Fluorescence Quenching | Salmon Sperm DNA (SS-DNA) | [1][2] |

| Binding Constant (Kb) | 3.5 x 10³ M⁻¹ | Not Specified | Double-stranded DNA | |

| Melting Temperature (Tm) of DNA | 61.4 °C | Thermal Denaturation | Salmon Sperm DNA (SS-DNA) | [2] |

| Melting Temperature (Tm) of DNA + DAP | 64.5 °C | Thermal Denaturation | Salmon Sperm DNA (SS-DNA) | [2] |

| ΔTm | +3.1 °C | Thermal Denaturation | Salmon Sperm DNA (SS-DNA) | [2] |

Experimental Protocols for Studying DAP-DNA Interaction

A thorough investigation of a DNA intercalating agent involves a multi-faceted approach, combining spectroscopic, hydrodynamic, and calorimetric techniques. The following section details the typical experimental protocols that can be employed to characterize the interaction of 2,3-diaminophenazine with DNA.

General Experimental Workflow

The characterization of a potential DNA intercalator like DAP typically follows a logical progression of experiments to determine its binding affinity, mode of interaction, and effect on DNA structure.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding constant (Kb) of DAP to DNA. The intrinsic fluorescence of DAP is quenched upon binding to DNA.

-

Materials:

-

2,3-Diaminophenazine (DAP) stock solution (e.g., 1 mM in DMSO).

-

Calf Thymus DNA (CT-DNA) or Salmon Sperm DNA (SS-DNA) stock solution in a suitable buffer.

-

Buffer: 10 mM Tris-HCl/50 mM NaCl, pH 7.5.[2]

-

-

Instrumentation:

-

A fluorescence spectrophotometer.

-

-

Protocol:

-

Prepare a solution of DAP of a fixed concentration (e.g., 2 µM) in the buffer.

-

Record the fluorescence emission spectrum of the DAP solution (e.g., excitation at its absorption maximum).

-

Titrate the DAP solution with increasing concentrations of the DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

The decrease in fluorescence intensity is used to calculate the binding constant using the Stern-Volmer equation or other appropriate binding models.

-

Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon binding of DAP, which indicates stabilization of the double helix, a characteristic of intercalation.

-

Materials:

-

2,3-Diaminophenazine (DAP).

-

Calf Thymus DNA (CT-DNA) or Salmon Sperm DNA (SS-DNA).

-

Buffer: As per experimental requirements.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer equipped with a temperature controller.

-

-

Protocol:

-

Prepare two solutions: one containing only DNA and another containing DNA and DAP at a fixed molar ratio.

-

Monitor the absorbance of each solution at 260 nm while slowly increasing the temperature (e.g., 1 °C/min) from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 90 °C).[2]

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, observed as the midpoint of the absorbance increase.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA-only solution from the Tm of the DNA-DAP solution.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and ΔG). Although no specific ITC data for DAP has been found, this technique is crucial for a thorough understanding of the binding energetics.

-

Materials:

-

2,3-Diaminophenazine (DAP) solution.

-

DNA solution (e.g., a specific oligonucleotide sequence or CT-DNA).

-

Matching buffer for both solutions.

-

-

Instrumentation:

-

An isothermal titration calorimeter.

-

-

Protocol:

-

The DNA solution is placed in the sample cell of the calorimeter.

-

The DAP solution is loaded into the injection syringe.

-

A series of small injections of the DAP solution are made into the DNA solution.

-

The heat released or absorbed during each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the conformational changes in DNA upon ligand binding. Intercalation typically induces characteristic changes in the CD spectrum of DNA.

-

Materials:

-

2,3-Diaminophenazine (DAP).

-

DNA solution.

-

Buffer solution.

-

-

Instrumentation:

-

A circular dichroism spectropolarimeter.

-

-

Protocol:

-

Record the CD spectrum of the DNA solution in the absence of DAP.

-

Titrate the DNA solution with increasing concentrations of DAP.

-

Record the CD spectrum after each addition of DAP.

-

Changes in the positive and negative bands of the DNA CD spectrum can provide insights into the conformational changes induced by DAP binding.

-

Viscosity Measurement

Viscosity measurements provide hydrodynamic data that can help distinguish between different binding modes. Classical intercalation is known to increase the viscosity of a DNA solution due to the lengthening of the DNA helix.

-

Materials:

-

2,3-Diaminophenazine (DAP).

-

High molecular weight DNA solution.

-

Buffer solution.

-

-

Instrumentation:

-

A viscometer (e.g., an Ostwald viscometer).

-

-

Protocol:

-

Measure the flow time of the buffer and the DNA solution.

-

Add increasing amounts of DAP to the DNA solution and measure the flow time after each addition.

-

Calculate the relative viscosity of the DNA solution as a function of the DAP concentration. An increase in relative viscosity is indicative of an intercalative binding mode.

-

Mechanism of Action and Potential Signaling Pathways

While the direct downstream signaling consequences of 2,3-diaminophenazine's DNA intercalation are not yet fully elucidated, several potential mechanisms can be inferred from its properties and the behavior of other DNA intercalators.

Photodynamic Therapy (PDT)

DAP has been shown to act as a photosensitizer. Upon irradiation with visible light, it can generate reactive oxygen species (ROS) that induce DNA damage, such as single-strand nicks. This phototoxicity suggests a potential application for DAP in photodynamic therapy for cancer.

Potential Activation of cGAS-STING Pathway

DNA intercalating agents have been shown to induce low-level DNA damage and cytoplasmic DNA leakage. This can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a component of the innate immune system that detects cytosolic DNA. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which can contribute to an anti-tumor immune response. While this has not been directly demonstrated for DAP, it represents a plausible downstream consequence of its DNA-damaging effects.

Conclusion and Future Directions

2,3-Diaminophenazine exhibits clear DNA binding activity, with evidence pointing towards a weak intercalative mode of interaction. This is supported by fluorescence quenching studies and the observed stabilization of the DNA double helix in thermal denaturation experiments. However, the current body of research on the DNA intercalation properties of DAP is not exhaustive.

Future research should focus on:

-

Comprehensive Thermodynamic Profiling: Utilizing techniques like Isothermal Titration Calorimetry (ITC) to obtain a complete thermodynamic signature of the DAP-DNA interaction.

-

Structural and Conformational Studies: Employing Circular Dichroism (CD) and viscosity measurements to gain deeper insights into the structural changes induced in DNA upon DAP binding.

-

Elucidation of Downstream Signaling: Investigating the specific cellular signaling pathways that are modulated as a direct consequence of DAP's DNA intercalation, independent of its photosensitizing effects. This could include studies on the DNA damage response, cell cycle checkpoints, and the activation of innate immune pathways like cGAS-STING.

A more thorough understanding of these aspects will be crucial for the rational design and development of DAP and its derivatives as potential therapeutic agents.

References

- 1. Competitive DNA binding of Ru(bpy) 2 dppz 2+ enantiomers studied with isothermal titration calorimetry (ITC) using a direct and general binding isothe ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03184J [pubs.rsc.org]

- 2. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cellular Nitric Oxide Imaging using 2,3-Diaminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific methods for its detection in living cells. 2,3-Diaminobenzamide (DAB) is a fluorogenic probe that provides a valuable tool for the real-time imaging and quantification of cellular NO. Similar to other ortho-diamino aromatic compounds, DAB reacts with dinitrogen trioxide (N₂O₃), an auto-oxidation product of NO in the presence of oxygen, to form a highly fluorescent triazole derivative. This "turn-on" fluorescent response allows for the visualization of NO production with high contrast.

These application notes provide a detailed protocol for the use of this compound for cellular nitric oxide imaging, including reagent preparation, cell loading, fluorescence microscopy, and data analysis.

Data Presentation

The following table summarizes the key spectral properties of the fluorescent product formed from the reaction of this compound with nitric oxide, based on data from analogous ortho-diamino aromatic probes.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~365 nm | [1] |

| Emission Maximum (λem) | ~415 nm | [1] |

| Fluorescence Change upon NO Reaction | Significant increase ("turn-on") | [2][3] |

| Detection Limit | Low micromolar to nanomolar range | [1] |

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by this compound is an indirect process that relies on the auto-oxidation of NO in the presence of molecular oxygen.

References

Application Notes and Protocols for the Fluorometric Determination of Nitric Oxide Using an o-Diamino Aromatic Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction